molecular formula C7H13ClMg B12597595 Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) CAS No. 651304-19-7

Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1)

Cat. No.: B12597595
CAS No.: 651304-19-7
M. Wt: 156.93 g/mol
InChI Key: QHOHPMYXSGCJFR-UHFFFAOYSA-M
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Description

Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) is an organomagnesium compound featuring a magnesium center coordinated to a chloride ion and a (2-methylcyclopentyl)methanide ligand. This complex likely belongs to the broader class of Grignard reagents or organomagnesium intermediates, which are pivotal in synthetic organic chemistry for carbon-carbon bond formation.

Properties

CAS No.

651304-19-7

Molecular Formula

C7H13ClMg

Molecular Weight

156.93 g/mol

IUPAC Name

magnesium;1-methanidyl-2-methylcyclopentane;chloride

InChI

InChI=1S/C7H13.ClH.Mg/c1-6-4-3-5-7(6)2;;/h6-7H,1,3-5H2,2H3;1H;/q-1;;+2/p-1

InChI Key

QHOHPMYXSGCJFR-UHFFFAOYSA-M

Canonical SMILES

CC1CCCC1[CH2-].[Mg+2].[Cl-]

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction with Methyl Chloride

  • Materials Required :

    • Magnesium metal
    • Methyl chloride
    • Anhydrous methylal as a solvent
  • Procedure :

    • The reaction is initiated by adding magnesium metal to anhydrous methylal in a controlled environment.
    • Methyl chloride is introduced gradually to the mixture.
    • The molar ratio of magnesium to methyl chloride is crucial; optimal ratios range from 1:1.2 to 1:2.4.
    • The reaction typically occurs at temperatures between 20°C to 40°C, allowing for effective formation of the Grignard reagent.

Method 2: Use of Initiators

  • Materials Required :

    • Magnesium metal
    • Methyl chloride
    • Initiators such as iodine or ethylene dibromide
  • Procedure :

    • In this method, small amounts of initiators are added to enhance the reactivity of magnesium.
    • The reaction conditions remain similar, but the presence of initiators can lower the activation energy required for the reaction.
    • This method can be particularly useful when using lower purity methyl chloride or when reaction kinetics are slow.

Method 3: Ultrasonic Activation

  • Materials Required :

    • Magnesium metal
    • Methyl chloride
    • Anhydrous methylal
  • Procedure :

    • This innovative approach utilizes ultrasonic waves to facilitate the reaction between magnesium and methyl chloride.
    • The ultrasonic waves help in breaking down any surface passivation on magnesium, thereby increasing its reactivity.
    • Similar molar ratios and temperature conditions apply as in previous methods.

Summary Table of Preparation Methods

Method Key Materials Temperature Range Molar Ratios (Mg:CH₃Cl) Notes
Direct Reaction Magnesium, Methyl Chloride 20°C to 40°C 1:1.2 to 1:2.4 Basic Grignard synthesis
Use of Initiators Magnesium, Methyl Chloride, Iodine/Ethylene Dibromide Ambient to Controlled Similar ratios Enhances reaction kinetics
Ultrasonic Activation Magnesium, Methyl Chloride Ambient Similar ratios Uses ultrasonic waves for activation

The preparation of Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) can be accomplished through various methods that leverage the principles of Grignard chemistry. Each method presents unique advantages and considerations regarding efficiency and reactivity. Future research may focus on optimizing these processes further and exploring alternative solvents or conditions that could yield higher purity products.

Chemical Reactions Analysis

Types of Reactions

Magnesium chloride (2-methylcyclopentyl)methanide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methanide group acts as a nucleophile.

    Addition Reactions: The compound can add to multiple bonds, such as alkenes and alkynes, forming new carbon-carbon bonds.

    Reduction Reactions: It can act as a reducing agent in certain organic transformations.

Common Reagents and Conditions

    Reagents: Common reagents include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons.

    Conditions: Reactions are typically carried out under an inert atmosphere, with temperatures ranging from -78°C to room temperature, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific substrates and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted alkanes.

Scientific Research Applications

Magnesium chloride (2-methylcyclopentyl)methanide has several scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Catalysis: The compound can act as a catalyst or catalyst precursor in various organic transformations.

    Material Science: It is explored for its potential in the synthesis of novel materials with unique properties.

    Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Mechanism of Action

The mechanism by which magnesium chloride (2-methylcyclopentyl)methanide exerts its effects involves the coordination of the magnesium ion with the 2-methylcyclopentyl and methanide groups. This coordination enhances the nucleophilicity of the methanide group, making it a potent nucleophile in various reactions. The compound can interact with electrophilic centers in substrates, facilitating the formation of new bonds and the transformation of functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

a. Grignard Reagents (e.g., Methylmagnesium Chloride): Grignard reagents like CH₃MgCl are simpler organomagnesium complexes. The target compound’s (2-methylcyclopentyl)methanide ligand introduces significant steric hindrance compared to linear alkyl groups, which may reduce nucleophilicity but enhance selectivity in reactions. Cyclopentyl-based ligands also increase thermal stability, a feature critical for handling reactive intermediates .

b. Cyclopentyl-Containing Organometallics: Compounds such as tert-butyl 2-(4-(dibenzylamino)-2-methylcyclopentyl)-2-oxoethyl carbamate (synthesized in ) share the 2-methylcyclopentyl motif. However, the magnesium center in the target compound confers distinct reactivity, such as participation in insertion or alkylation reactions, unlike the carbamate derivatives .

Physical and Chemical Properties

Property Target Compound Methylmagnesium Chloride Cyclopentyl Carbamate ()
Molecular Weight (g/mol) ~250 (estimated) 74.48 ~600 (estimated)
Solubility Likely ethers/THF Ethers, THF DCM, DMF
Reactivity Moderate (steric hindrance) High Low (stable carbamate)
Stability Air/moisture-sensitive Air/moisture-sensitive Stable under inert conditions

Analytical Characterization

  • FTIR : The absence of carbonyl peaks (e.g., 1705 cm⁻¹ in ) would distinguish the target compound from ketone-containing analogs .
  • MS : A molecular ion peak near m/z 250 (MH⁺) would confirm the molecular weight, contrasting with the m/z 232 MH⁺ observed in .
  • Elemental Analysis : Expected C/H/N/Cl ratios would differ from amine-based cyclopentyl derivatives (e.g., 5.23% N in ) due to the magnesium-chloride framework .

Biological Activity

Magnesium chloride (2-methylcyclopentyl)methanide (1/1/1) is a compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and material science. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research sources, case studies, and experimental findings.

Chemical Structure and Properties

Magnesium chloride (2-methylcyclopentyl)methanide is characterized by its unique structure, which includes a magnesium ion coordinated with 2-methylcyclopentyl and methanide groups. This coordination enhances the nucleophilicity of the methanide group, making it a potent participant in various chemical reactions.

PropertyValue
Molecular FormulaC₇H₁₃ClMg
Molecular Weight162.5 g/mol
SolubilitySoluble in polar solvents
Melting PointNot specified

The biological activity of magnesium chloride (2-methylcyclopentyl)methanide is primarily attributed to its ability to interact with biomolecules through coordination with magnesium ions. This interaction can influence various biochemical pathways, including enzyme activity and cellular uptake mechanisms.

Cellular Uptake Studies

Recent studies have shown that magnesium complexes exhibit varying degrees of cellular uptake based on their solubility and stability. For example, a comparative study indicated that magnesium salts with enhanced solubility demonstrated significantly higher cellular uptake rates in Caco-2 cells, a model for intestinal absorption. The uptake was evaluated at different time intervals (1h, 4h, and 24h), revealing that magnesium chloride (2-methylcyclopentyl)methanide could potentially enhance bioavailability compared to other magnesium forms .

Case Studies

  • Study on Magnesium Complexes : A research paper evaluated the biological activity of various magnesium complexes, including those similar to magnesium chloride (2-methylcyclopentyl)methanide. The findings suggested that these complexes could improve magnesium bioavailability and exhibit therapeutic effects in conditions like hypertension and osteoporosis .
  • Nutritional Studies : Another study investigated the role of magnesium in cellular processes, highlighting how magnesium ions facilitate critical enzymatic reactions and influence neurotransmitter release. The study emphasized the importance of bioavailable magnesium forms for optimal physiological function .

Organic Synthesis

Magnesium chloride (2-methylcyclopentyl)methanide serves as a valuable reagent in organic synthesis, particularly in forming carbon-carbon bonds through nucleophilic substitution reactions. Its ability to act as a catalyst or catalyst precursor enhances its utility in various organic transformations.

Material Science

In material science, the compound is being explored for its potential in synthesizing novel materials with unique properties. Its reactivity allows it to participate in creating materials that could be used in advanced applications such as drug delivery systems or biodegradable polymers.

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